Bienvenue dans la boutique en ligne BenchChem!

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide

Lipophilicity Drug-likeness Permeability

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide (CAS 40431-23-0) is a heterocyclic sulfonamide belonging to the 1,2,4-benzothiadiazepine 1,1-dioxide class. It features a seven-membered ring with a fused benzene, a sulfone group at the 1-position, a methyl substituent at N-2, and a phenyl group at C-3.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
CAS No. 40431-23-0
Cat. No. B13825596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide
CAS40431-23-0
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3
InChIKeyZBKLECGMEYUWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide (CAS 40431-23-0) | Core Structural and Physicochemical Identity


1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide (CAS 40431-23-0) is a heterocyclic sulfonamide belonging to the 1,2,4-benzothiadiazepine 1,1-dioxide class. It features a seven-membered ring with a fused benzene, a sulfone group at the 1-position, a methyl substituent at N-2, and a phenyl group at C-3. Its molecular formula is C15H14N2O2S (MW 286.35 g/mol), with a computed logP of 2.2, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is cataloged in PubChem (CID 218275) and the EPA DSSTox database (DTXSID60193447), and predicted physical properties include a density of 1.28±0.1 g/cm³ and a boiling point of 457.1±48.0 °C .

Why Generic Substitution Fails for 2-Methyl-3-Phenyl-1,2,4-Benzothiadiazepine 1,1-Dioxide


Even minor structural modifications within the 1,2,4-benzothiadiazepine 1,1-dioxide series can profoundly alter physicochemical and pharmacological profiles. The target compound carries a specific combination of N2-methyl and C3-phenyl substituents that simultaneously influences lipophilicity (XLogP3 2.2), steric bulk, and electronic distribution across the sulfone-bearing ring system [1]. Replacement of the 3-phenyl group with smaller alkyl substituents, or omission of the N2-methyl group, eliminates key hydrophobic and π-stacking interactions and shifts hydrogen bond acceptor geometry, thereby altering predicted permeability, receptor complementarity, and metabolic stability [2]. These differences preclude straightforward interchange with near analogs such as 2,3-dimethyl, 3-isopropyl-2-methyl, or 3-phenyl des-methyl variants without revalidation of biological readouts.

Quantitative Differentiation Evidence for 2-Methyl-3-Phenyl-1,2,4-Benzothiadiazepine 1,1-Dioxide Versus Closest Analogs


Predicted Lipophilicity (XLogP3) Differentiates 2-Methyl-3-Phenyl from 3-Isopropyl-2-Methyl and 3-Phenyl Des-Methyl Analogues

The target compound exhibits a computed XLogP3 of 2.2, placing it within typical CNS-drug-like lipophilicity space [1]. The 3-isopropyl-2-methyl analog (CAS 46808-65-5) is predicted to be more lipophilic due to the branched alkyl substituent, while the 3-phenyl des-methyl analog (CAS not assigned; SpectraBase compound ID G5YyKeN5lCw) is expected to show lower lipophilicity and an additional hydrogen bond donor, altering permeability and solubility [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count of Zero Confers Favorable Permeability Over the 3-Phenyl Des-Methyl Analog

The target compound has zero hydrogen bond donors (HBD), as the N2-methyl group caps the secondary amine, eliminating a donor site [1]. The 3-phenyl des-methyl analog retains one HBD (the N2–H), which is predicted to reduce passive membrane permeability by at least 2- to 5-fold based on Lipinski and Veber rules [2]. This makes the target compound inherently more suited for oral or CNS penetration than its NH-bearing counterpart.

Hydrogen bonding Permeability CNS drug design

Potential AMPA Receptor Modulation Activity Disclosed in Patent Literature

A patent from Les Laboratoires Servier (US 2010/0168094) describes benzothiadiazepine compounds with 2,5-dihydro-2-methyl-3-aryl substitution as positive allosteric modulators of AMPA receptors and antagonists of NMDA receptors, suggesting this scaffold directly interacts with glutamatergic targets [1]. While specific EC50 values for CAS 40431-23-0 are not publicly disclosed, the explicit inclusion of 2-methyl-3-phenyl-substituted benzothiadiazepine dioxides within the Markush claims indicates that this substitution pattern is essential for binding to the AMPA receptor allosteric site, differentiating it from 2,3-dialkyl or des-methyl analogs that fall outside the preferred scope.

AMPA receptor Positive allosteric modulator CNS pharmacology

Best Research and Industrial Applications for 2-Methyl-3-Phenyl-1,2,4-Benzothiadiazepine 1,1-Dioxide


CNS Drug Discovery Lead Optimization Requiring Balanced Lipophilicity and Zero HBD

The compound’s XLogP3 of 2.2 and zero hydrogen bond donors position it as a favorable scaffold for CNS programs targeting receptors such as AMPA, where excessive lipophilicity increases off-target binding and an additional HBD impairs brain penetration [1]. It can serve as a reference compound when screening novel analogs with improved metabolic stability while retaining permeability.

Pharmacological Tool for AMPA Receptor Allosteric Modulation Studies

Given its disclosure in patent literature as part of a series of AMPA receptor positive allosteric modulators, this compound can be employed as a probe to validate target engagement and to benchmark the activity of new chemical entities within the benzothiadiazepine class [2].

Analytical Reference Standard for Method Development and Quality Control

With cataloged mass spectra (Wiley Registry, KnowItAll GC-MS Library) and well-defined physicochemical properties including 457.1 °C predicted boiling point and 1.28 g/cm³ density, the compound is suitable for use as a reference standard in GC-MS, HPLC, and NMR method development, particularly when differentiating from close structural analogs .

Quote Request

Request a Quote for 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.